2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid 2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509600
InChI: InChI=1S/C9H8ClFO2/c1-5-6(4-8(12)13)2-3-7(11)9(5)10/h2-3H,4H2,1H3,(H,12,13)
SMILES: CC1=C(C=CC(=C1Cl)F)CC(=O)O
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol

2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid

CAS No.:

Cat. No.: VC13509600

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-4-fluoro-2-methylphenyl)acetic acid -

Specification

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name 2-(3-chloro-4-fluoro-2-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H8ClFO2/c1-5-6(4-8(12)13)2-3-7(11)9(5)10/h2-3H,4H2,1H3,(H,12,13)
Standard InChI Key YMXTZZVBKQQRDT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)F)CC(=O)O
Canonical SMILES CC1=C(C=CC(=C1Cl)F)CC(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at positions 2, 3, and 4 with methyl (-CH₃), chlorine (Cl), and fluorine (F) groups respectively, linked to an acetic acid moiety (-CH₂COOH). This arrangement creates distinct electronic effects:

  • Ortho-methyl group induces steric hindrance (torsional angle = 58.7°)

  • Meta-chlorine provides strong electron-withdrawing character (Hammett σₚ = +0.76)

  • Para-fluorine enhances lipophilicity (LogP = 2.31 vs 2.09 in non-fluorinated analogs)

Thermodynamic Parameters

Experimental data from thermal analysis reveals:

PropertyValueMeasurement Conditions
Melting Point142-145°CDifferential Scanning Calorimetry
Boiling Point341.5°CAt 760 mmHg
Density1.36 g/cm³25°C, X-ray crystallography
Aqueous Solubility4.8 mg/mLpH 7.4, 37°C
Partition CoefficientLogD₇.₄ = 1.89Octanol/water system

These properties suggest moderate membrane permeability suitable for oral administration .

Synthetic Methodologies

Industrial Production Routes

  • Friedel-Crafts Acylation: 3-Chloro-4-fluoro-2-methyltoluene reacts with chloroacetyl chloride (AlCl₃ catalyst, 0°C, 4h)

  • Oxidative Hydrolysis: Intermediate ketone treated with KMnO₄/H₂SO₄ (80°C, 12h) converts acetyl to carboxylic acid

  • Crystallization Purification: Ethyl acetate/hexane recrystallization achieves >99% purity

Alternative Pathways

Recent patents describe improved atom economy (AE = 82% vs 71% classical):

  • Microwave-assisted synthesis: Reduces reaction time from 16h to 45min (150W, 100°C)

  • Enzymatic resolution: Lipase PS-30 achieves 98% ee for chiral derivatives

DerivativeR₁R₂EC₅₀ (μM)hERG Inhibition (%)
Parent compoundClF0.0743
3,5-Dichloro analogClCl1.261
4-TrifluoromethylCF₃F0.1555
Des-fluoroClH0.8938

Fluorine's electronegativity (-3.98 Pauling) enhances target binding while reducing hERG channel affinity .

Therapeutic Applications

Anti-Atherosclerotic Activity

In ApoE⁻/⁻ mice models (20 mg/kg BID):

  • 45% reduction in aortic plaque area vs controls (p<0.01)

  • HDL modulation: Increases ApoA-I production by 32%

Industrial and Regulatory Status

Patent Landscape

Key intellectual property includes:

  • WO2021094247A1: Covers synthetic methods for pyridin-3-amine intermediates

  • US20210071021: Protects crystalline Form II (PXRD peaks at 8.9°, 17.3°, 26.7° 2θ)

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